

An In-depth Technical Guide to the Synthesis and Properties of Silver-105

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Silver-105	
Cat. No.:	B1217868	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silver-105 (105 Ag) is a synthetic radioisotope with burgeoning interest in various research and potential therapeutic applications. This technical guide provides a comprehensive overview of its nuclear properties, synthesis routes, and detailed experimental protocols for its production and purification. All quantitative data are summarized for clarity, and key experimental workflows are visualized using logical diagrams. This document is intended to serve as a foundational resource for researchers and professionals in nuclear medicine and drug development exploring the applications of 105 Ag.

Introduction to Silver-105

Silver-105 is a proton-rich radioisotope of silver that is not found in nature. Naturally occurring silver is composed of two stable isotopes: ¹⁰⁷Ag (51.839% abundance) and ¹⁰⁹Ag (48.161% abundance)[1]. ¹⁰⁵Ag is produced artificially in cyclotrons or particle accelerators. Its decay characteristics make it a subject of scientific investigation for potential applications in nuclear medicine and other fields.

Nuclear Properties

The key nuclear properties of **Silver-105** are summarized in the table below. It decays primarily through electron capture to Palladium-105 (105Pd), a stable isotope. This decay process is

accompanied by the emission of gamma radiation, which is crucial for its detection and quantification.

Property	Value
Half-life	41.29 days[2]
Decay Mode	Electron Capture (ε)
Decay Product	¹⁰⁵ Pd (stable)
Primary Gamma Emissions	280.4 keV, 344.5 keV, 443.4 keV, 644.6 keV
Parent Isotope	¹⁰⁵ Cd

Synthesis of Silver-105

The production of **Silver-105** is achieved through nuclear reactions induced by charged particle bombardment of a suitable target material in a cyclotron. The most commonly employed methods involve the irradiation of either enriched silver or natural palladium targets.

Proton Irradiation of Enriched Silver-107

One of the primary methods for producing **Silver-105** is through the proton bombardment of highly enriched Silver-107 (107Ag) targets. The principal nuclear reaction is:

107
Ag (p, 3n) 105 Cd \rightarrow 105 Ag

In this reaction, a proton strikes a ¹⁰⁷Ag nucleus, leading to the emission of three neutrons and the formation of Cadmium-105 (¹⁰⁵Cd). ¹⁰⁵Cd is an unstable isotope with a half-life of 55.5 minutes, which then decays via electron capture to **Silver-105**.

Deuteron Irradiation of Natural Palladium

An alternative and effective method for the production of **Silver-105** involves the deuteron bombardment of a natural palladium (Pd) target. While natural palladium is composed of several isotopes, the relevant reactions leading to the formation of ¹⁰⁵Ag are:

• 105Pd (d, 2n) 105Ag

This method has the advantage of not requiring an isotopically enriched target material, which can be costly and difficult to procure.

Experimental ProtocolsTarget Preparation

High-purity target materials are essential to minimize the production of unwanted radioisotopic impurities.

- For ¹⁰⁷Ag(p, 3n)¹⁰⁵Cd reaction: A thin layer of highly enriched ¹⁰⁷Ag (typically >99%) is deposited onto a suitable backing material, such as copper or aluminum, which can withstand the high temperatures generated during irradiation. Techniques like electroplating or sputtering are commonly used for this purpose.
- For Palladium targets: A thin foil of natural palladium of high chemical purity is used. The foil is mounted on a target holder that allows for efficient cooling during bombardment.

Cyclotron Irradiation

The prepared target is bombarded with a high-energy particle beam in a cyclotron. The specific irradiation parameters are critical for maximizing the yield of ¹⁰⁵Ag while minimizing the formation of impurities.

Parameter	Typical Value (Deuteron on Palladium)
Particle Energy	15-20 MeV
Beam Current	10-20 μΑ
Irradiation Time	2-10 hours
Reported Yield	1.0 ± 0.32 MBq/μAh

Radiochemical Separation and Purification

Foundational & Exploratory

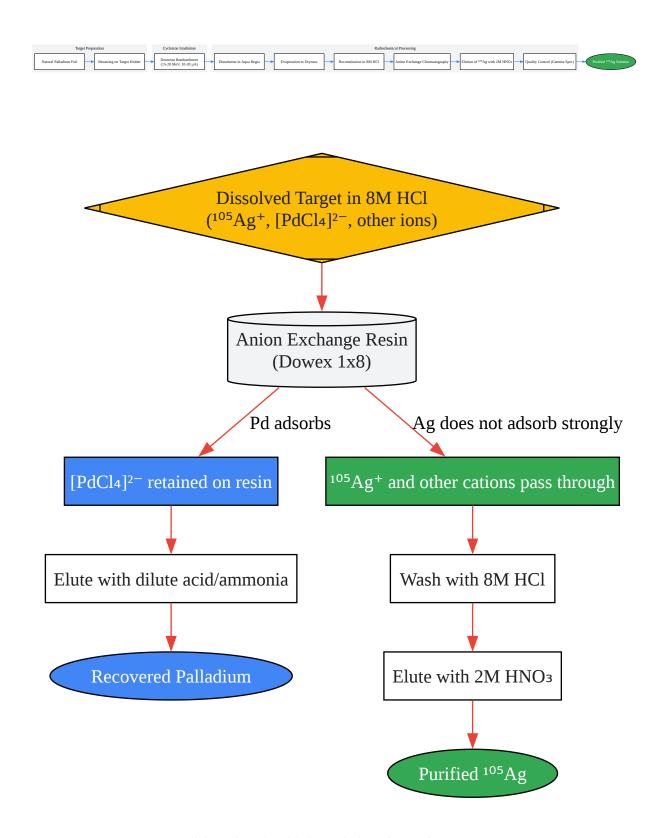
Following irradiation, the target contains the desired ¹⁰⁵Ag along with the bulk target material and various radioisotopic impurities. A robust radiochemical separation process is required to isolate and purify the ¹⁰⁵Ag. Anion exchange chromatography is a widely used and effective technique.

Detailed Protocol for Separation from a Palladium Target:

- Target Dissolution: The irradiated palladium foil is dissolved in a minimal volume of aqua regia (a mixture of concentrated nitric acid and hydrochloric acid) with gentle heating.
- Evaporation and Reconstitution: The resulting solution is evaporated to dryness to remove excess acid. The residue is then redissolved in a specific concentration of hydrochloric acid (e.g., 8 M HCl).
- Anion Exchange Chromatography:
 - Column Preparation: A column is packed with a strong base anion exchange resin (e.g., Dowex 1x8). The resin is pre-conditioned by washing with the same concentration of HCl used to dissolve the target residue.
 - Loading: The dissolved target solution is loaded onto the column. Under these high
 chloride concentrations, palladium forms anionic chloro-complexes (e.g., [PdCl₄]²⁻) which
 are strongly retained by the resin. Silver, on the other hand, forms a weaker anionic
 complex or remains as a cation and is not strongly retained.

Elution:

- The column is first washed with 8 M HCl to elute any non-adsorbed or weakly adsorbed cations, including some impurities.
- The **Silver-105** is then selectively eluted from the column using a lower concentration of nitric acid (e.g., 2 M HNO₃).
- Palladium Recovery: The palladium can be recovered from the resin for reuse by eluting with a very dilute acid or ammonia solution.



• Quality Control: The final purified ¹⁰⁵Ag solution is analyzed to determine its radionuclidic purity, radiochemical purity, and specific activity. Gamma spectroscopy is used to identify and quantify the radioisotopes present.

Visualized Workflows Synthesis and Purification Workflow

The following diagram illustrates the overall workflow for the production and purification of **Silver-105** from a palladium target.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis and Properties of Silver-105]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1217868#natural-abundance-and-synthesis-of-silver-105]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com